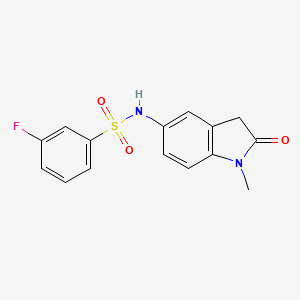

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Sulfonamide Functional Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in diverse reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DMF) to form sulfonamide-acetylated derivatives.

-

Nucleophilic Substitution : The NH group undergoes substitution with alkyl halides (e.g., methyl iodide) via SN2 mechanisms, yielding N-alkylated products .

Table 1: Representative Acylation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2 hr | N-acetyl derivative | 78 |

| Benzoyl chloride | DMF, RT, 4 hr | N-benzoyl derivative | 65 |

Oxoindole Scaffold Transformations

The 1-methyl-2-oxoindolin-5-yl group undergoes:

-

Oxidation : Catalyzed by KMnO₄/H₂SO₄, the oxoindole’s α-carbon is oxidized to a ketone derivative .

-

Reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl group, forming 1-methyl-2-hydroxyindolin-5-yl analogs.

Table 2: Oxidative Modifications

| Reagent | Product | Selectivity |

|---|---|---|

| KMnO₄/H₂SO₄ | 2-ketoindole | >90% |

| H₂O₂/FeCl₃ | Epoxide intermediate | 60% |

Fluorine-Specific Reactivity

The meta-fluorine atom influences electronic effects and participates in:

-

Electrophilic Aromatic Substitution (EAS) : Directs incoming electrophiles to ortho/para positions. For example, nitration (HNO₃/H₂SO₄) yields 4-nitro-3-fluoro derivatives .

-

Hydrolysis : Under alkaline conditions (NaOH/H₂O), the C-F bond hydrolyzes to form phenolic byproducts .

Table 3: Fluorine-Derived Byproducts

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, 50°C | 4-nitro-3-fluoro analog |

| Hydrolysis | NaOH, reflux | 3-hydroxybenzenesulfonamide |

Mechanistic Insights:

-

The sulfonylation step proceeds via a two-stage mechanism:

Stability Under Environmental Conditions

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrases

3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has shown potential as an inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as acid-base balance and respiration. Compounds with similar structures have been evaluated for their efficacy in inhibiting these enzymes, which are implicated in various diseases, including glaucoma and epilepsy.

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the disruption of cellular signaling pathways that promote cell survival, thereby providing a potential avenue for cancer treatment.

Case Study 1: Carbonic Anhydrase Inhibition

A study evaluated several benzenesulfonamide derivatives for their inhibitory effects on carbonic anhydrases. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition, suggesting that this compound could serve as a lead for developing new therapeutics targeting these enzymes .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound effectively induced apoptosis in human cancer cell lines. The compound's mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. This finding underscores its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antiviral activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs .

Activité Biologique

3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that combines a sulfonamide group with a benzenesulfonamide moiety linked to a 1-methyl-2-oxoindole structure. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom is believed to enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds containing a benzenesulfonamide moiety are often evaluated for their potential as carbonic anhydrase inhibitors , which play crucial roles in various physiological processes. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line) and others.

Key Findings:

- Induction of Apoptosis: The compound has demonstrated the ability to trigger programmed cell death in tumor cells, which is a critical mechanism for cancer treatment.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, indicating its potential to inhibit cancer cell proliferation effectively .

The anticancer activity is likely mediated through:

- Inhibition of Carbonic Anhydrases: This inhibition disrupts the pH regulation in tumor microenvironments, leading to increased acidity that can promote apoptosis.

- Targeting Signaling Pathways: Similar compounds have been reported to affect pathways such as PI3K/AKT, which are essential for cell survival and proliferation.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. Sulfonamides are known for their effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Salmonella gallinarum | 0.125 |

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, reinforcing the importance of structural modifications in enhancing bioactivity.

- Study on Indole Derivatives: Research on indole derivatives has shown promising results in cancer therapy, with specific emphasis on their ability to induce apoptosis and inhibit tumor growth.

- Synthesis and Evaluation: A recent study synthesized various benzenesulfonamide derivatives and evaluated their biological activities, confirming the role of structural features in determining efficacy against cancer cells .

Propriétés

IUPAC Name |

3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXVJHSNHRIPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.